molecular formula C19H20N2O2S B11354760 3,6-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

3,6-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11354760
M. Wt: 340.4 g/mol
InChI Key: QQVCMFQWOUIUAW-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzothiazole Moiety: This step may involve the reaction of the benzofuran core with a benzothiazole derivative under specific conditions.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Substitution reactions involving the replacement of specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores.

    Benzothiazole Derivatives: Compounds with similar benzothiazole moieties.

Uniqueness

3,6-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3,6-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H20N2O2S/c1-10-4-6-13-12(3)17(23-15(13)8-10)18(22)21-19-20-14-7-5-11(2)9-16(14)24-19/h4,6,8,11H,5,7,9H2,1-3H3,(H,20,21,22)

InChI Key

QQVCMFQWOUIUAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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